molecular formula C66H105N13O21 B1265228 Papuamide A

Papuamide A

Katalognummer: B1265228
Molekulargewicht: 1416.6 g/mol
InChI-Schlüssel: MKAKHXFSEWECNW-UCTGYWDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Papuamide A is a representative cyclic depsipeptide isolated from marine sponges, recognized for its potent cytoprotective activity in vitro . This compound is classified as an entry inhibitor, preventing the infection of host cells by the Human Immunodeficiency Virus (HIV-1) . Its mechanism is virucidal, meaning it acts directly on the virus particle to disrupt the initial stage of the viral life cycle . Research demonstrates that Papuamide A's inhibition is not specific to R5 or X4 tropic viruses and is not dependent on binding to the typical viral entry proteins CD4 or gp120 . Furthermore, it inhibits pseudotype viruses with envelope glycoproteins from other viruses, such as vesicular stomatitis virus, confirming its mechanism is not HIV-1 envelope specific and suggests a broader, membrane-targeting action . Pretreatment studies have confirmed that the virus, and not the host cell, is the target of Papuamide A's activity . Beyond its anti-HIV properties, Papuamide A has also been investigated for its antifungal mechanism. Studies in Candida albicans indicate that its cytotoxic activity involves binding to phosphatidylserine (PS) in the fungal plasma membrane, leading to membrane permeabilization and cell death . This finding provides a specific molecular insight into its mechanism and underscores its value as a tool for studying host-pathogen interactions and membrane biology. Papuamide A is supplied for research applications, including virology, pharmacology, and antimicrobial discovery. It is intended for use in laboratory studies only. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic applications, or for human use.

Eigenschaften

Molekularformel

C66H105N13O21

Molekulargewicht

1416.6 g/mol

IUPAC-Name

(2R,3S,4S)-4-[[(2S,3R)-3-amino-2-[[(2S,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(3R,6S,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(R)-(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-7,9-dimethyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide

InChI

InChI=1S/C66H105N13O21/c1-16-32(4)27-33(5)20-25-44(83)66(12,97)65(96)70-29-46(85)73-49(38(10)80)59(90)75-48(36(8)67)58(89)74-47(34(6)35(7)55(68)86)57(88)76-50-53(31(2)3)100-64(95)43-19-17-18-26-79(43)63(94)51(54(99-15)40-21-23-41(82)24-22-40)77-61(92)52(39(11)81)78(13)62(93)37(9)71-45(84)28-69-56(87)42(30-98-14)72-60(50)91/h20-25,27,31-32,34-39,42-44,47-54,80-83,97H,16-19,26,28-30,67H2,1-15H3,(H2,68,86)(H,69,87)(H,70,96)(H,71,84)(H,72,91)(H,73,85)(H,74,89)(H,75,90)(H,76,88)(H,77,92)/b25-20-,33-27+/t32?,34-,35+,36+,37-,38+,39+,42+,43-,44?,47-,48-,49-,50+,51+,52-,53+,54+,66?/m0/s1

InChI-Schlüssel

MKAKHXFSEWECNW-UCTGYWDFSA-N

Isomerische SMILES

CCC(C)/C=C(\C)/C=C\C(C(C)(C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)N)C(=O)N[C@@H]([C@@H](C)[C@@H](C)C(=O)N)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H]2CCCCN2C(=O)[C@H](NC(=O)[C@@H](N(C(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC1=O)COC)C)C)[C@@H](C)O)[C@@H](C3=CC=C(C=C3)O)OC)C(C)C)O)O

Kanonische SMILES

CCC(C)C=C(C)C=CC(C(C)(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)N)C(=O)NC(C(C)C(C)C(=O)N)C(=O)NC1C(OC(=O)C2CCCCN2C(=O)C(NC(=O)C(N(C(=O)C(NC(=O)CNC(=O)C(NC1=O)COC)C)C)C(C)O)C(C3=CC=C(C=C3)O)OC)C(C)C)O)O

Synonyme

papuamide A

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

HIV Inhibition
Papuamide A has been extensively studied for its anti-HIV properties. Research indicates that it exhibits cytoprotective activity against HIV-1 in vitro. The mechanism of action involves inhibiting viral entry into host cells, which is crucial for preventing the spread of the virus. Studies have shown that Papuamide A selectively binds to phosphatidylserine on the viral membrane, contributing to its virucidal activity without targeting key proteins involved in the viral entry process .

In a study conducted by researchers, Papuamide A was found to inhibit both X4 and R5 tropic strains of HIV, showcasing its broad-spectrum antiviral activity. The compound's ability to prevent HIV-induced cytopathicity highlights its potential as a therapeutic agent in HIV treatment .

Cytotoxicity

Brine Shrimp Assay
Papuamide A has demonstrated cytotoxic effects against various cell lines. In brine shrimp assays, it exhibited significant toxicity with an LD50 (lethal dose for 50% of the population) ranging from 92 to 106 μg/mL for related compounds . This cytotoxicity suggests potential applications in cancer research, where compounds that can selectively kill cancer cells are highly sought after.

Structural Characteristics and Mechanism of Action

Papuamide A is characterized by its unique cyclic structure and specific amino acid composition, which includes rare residues such as 3,4-dimethylglutamine and β-methoxytyrosine. These structural features contribute to its biological activities and make it a valuable subject for further research into novel drug development .

Potential Therapeutic Uses

Drug Development
Given its antiviral and cytotoxic properties, Papuamide A is being investigated as a lead compound for drug development against viral infections and possibly certain types of cancer. Its ability to inhibit HIV entry positions it as a candidate for further exploration in the development of antiviral therapies.

Comparative Analysis with Related Compounds

To better understand the efficacy of Papuamide A, it is useful to compare it with related compounds such as Papuamides B, C, and D. The following table summarizes their biological activities:

CompoundSourceAnti-HIV ActivityCytotoxicity (LD50 μg/mL)
Papuamide ATheonella swinhoeiYes92-106
Papuamide BTheonella mirabilisYesNot specified
Papuamide CTheonella swinhoeiModerateNot specified
Papuamide DTheonella mirabilisModerateNot specified

Analyse Chemischer Reaktionen

Structural Analysis

Property Value
Molecular FormulaC₆₆H₁₀₃N₁₂O₂₀
Molecular Weight1383.74 g/mol
Specific Rotation[α]₂₅ᴰ +68.5 (c 0.07, MeOH)
HOMO-LUMO Gap4.8651 eV

Computational Reactivity Analysis

Conceptual Density Functional Theory (CDFT) studies revealed Papuamide A's reactivity descriptors:

Descriptor Papuamide A
Electronegativity3.8005
Global Hardness4.8651
Electrophilicity1.4844

These values indicate nucleophilic regions at the Dhtda moiety and electrophilic sites near the β-methoxytyrosine residue .

Bioactivity Mechanism

a. Anti-HIV Activity
Papuamide A inhibits HIV-1 infection in T-lymphoblastoid cells (EC₅₀ ≈ 4 ng/mL) by targeting viral envelope proteins, as evidenced by surface plasmon resonance (SPR) binding studies .

b. Antifungal Mechanism
It disrupts Candida albicans membranes by binding to phosphatidylserine (PS), leading to cell permeabilization and death. This activity is antagonized by SB-224289, which alters membrane PS asymmetry .

Key Findings and Implications

  • Synthetic Challenges : The Dhtda moiety's stereochemistry and macrocyclization steps are critical bottlenecks, requiring highly selective methods .

  • Therapeutic Potential : Its dual antiviral/anticancer profile warrants further drug development, though bioavailability and pharmacokinetics remain under study .

  • Structural Insights : Computational models highlight the Dhtda residue as a reactive hotspot, suggesting it may mediate bioactivity .

This multifaceted approach underscores Papuamide A's complexity and its potential as a lead compound for infectious disease therapies.

Q & A

Q. What experimental methodologies are recommended for structural elucidation of Papuamide A?

Structural elucidation of Papuamide A, a cyclic depsipeptide with antiviral and cytotoxic properties, requires a combination of advanced spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments, such as COSY, NOESY, and HSQC) is critical for determining peptide sequence and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Additionally, Marfey’s analysis can resolve D/L-amino acid configurations . For isolation, reverse-phase HPLC paired with marine sponge extraction protocols is standard, though solvent selection (e.g., methanol/dichloromethane) must optimize yield while preserving structural integrity .

Q. How can researchers validate the bioactivity of Papuamide A in antiviral assays?

Bioactivity validation should follow dose-response experiments using cell-based assays (e.g., HIV-1 inhibition in TZM-bl cells) with appropriate controls (e.g., azidothymidine as a positive control). EC50 values must be calculated using nonlinear regression models (e.g., GraphPad Prism). Replicate experiments (n ≥ 3) and cytotoxicity assays (e.g., MTT on Vero cells) are essential to distinguish specific antiviral effects from general toxicity .

Q. What are the primary challenges in sourcing Papuamide A for experimental studies?

Papuamide A is naturally sourced from marine sponges (Theonella swinhoei and Siliquariaspongia mirabilis), but limited natural abundance and ecological collection restrictions necessitate synthetic or semi-synthetic approaches. Researchers should document geographic collection permits and adhere to Nagoya Protocol guidelines for marine biodiversity access .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for Papuamide A be resolved?

Discrepancies in bioactivity (e.g., varying IC50 values across studies) often arise from differences in assay conditions (e.g., cell lines, viral strains) or compound purity. Researchers should:

  • Standardize protocols using NIH/WHO guidelines for antiviral assays.
  • Validate compound purity via HPLC (>95%) and LC-MS.
  • Perform statistical meta-analysis of existing data to identify confounding variables (e.g., solvent effects) .

Q. What strategies optimize the total synthesis of Papuamide A given its structural complexity?

Papuamide A’s macrocyclic structure and nonribosomal amino acids (e.g., β-methoxytyrosine) pose synthetic challenges. Key strategies include:

  • Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection for linear peptide assembly.
  • Macrocyclization via high-dilution conditions to minimize oligomerization.
  • Chemoselective oxidation for β-methoxytyrosine incorporation. Recent advances in flow chemistry and microwave-assisted synthesis may improve yield and scalability .

Q. How can molecular docking studies be designed to investigate Papuamide A’s mechanism of action?

Molecular docking requires:

  • A high-resolution crystal structure of the target (e.g., HIV-1 gp120 or phospholipid membranes).
  • Parameterization of Papuamide A’s conformation (from NMR or DFT calculations).
  • Use of software like AutoDock Vina or Schrödinger Maestro with explicit solvent models. Validation via mutagenesis studies (e.g., alanine scanning of gp120 residues) strengthens mechanistic hypotheses .

Q. What analytical approaches address batch-to-batch variability in Papuamide A isolation?

Variability can be mitigated by:

  • Implementing Quality-by-Design (QbD) principles for extraction (e.g., DOE to optimize pH, temperature).
  • Using hyphenated techniques like LC-MS-SPE-NMR for real-time monitoring.
  • Establishing reference standards via collaborative repositories (e.g., NCI’s Natural Products Branch) .

Methodological Frameworks for Research Design

How to formulate a FINERMAPS-compliant research question for Papuamide A studies?

Apply the FINERMAPS criteria:

  • Feasible : Ensure access to marine samples or synthetic intermediates.
  • Interesting : Target understudied mechanisms (e.g., membrane disruption vs. protein binding).
  • Novel : Explore hybrid analogs combining Papuamide A with other marine peptides.
  • Ethical : Adhere to ABS (Access and Benefit-Sharing) frameworks for marine resources.
  • Relevant : Align with global health priorities (e.g., antiviral resistance).
  • Measurable : Define quantitative endpoints (e.g., EC50, LC50).
  • Actionable : Partner with synthetic biology labs for scalable production .

Q. What statistical methods are appropriate for analyzing Papuamide A’s dose-response data?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/LC50. For comparative studies, apply ANOVA with post-hoc Tukey tests. Bayesian hierarchical models are recommended for meta-analyses of heterogeneous datasets .

Tables: Key Data for Experimental Design

Parameter Recommended Method Reference
Structural Elucidation800 MHz NMR, HRMS, Marfey’s analysis
Bioactivity ValidationTZM-bl cells, EC50 via nonlinear regression
Synthetic YieldSPPS with Fmoc chemistry, macrocyclization

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